

An In-depth Technical Guide to the Synthesis of Propargyl Benzenesulfonate

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Compound of Interest

Compound Name: *Propargyl benzenesulfonate*

Cat. No.: *B105320*

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This technical guide provides a comprehensive overview of the synthesis of **propargyl benzenesulfonate**, a versatile reagent in organic chemistry. The document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in understanding and replication.

Introduction

Propargyl benzenesulfonate is an organic compound widely utilized in synthetic chemistry, particularly as a propargylating agent.^[1] Its utility stems from the presence of the highly reactive propargyl group and the excellent leaving group characteristics of the benzenesulfonate moiety. This combination makes it a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals and other complex targets.^[1] This guide outlines the most common and effective methods for its preparation.

Synthesis Protocols

The synthesis of **propargyl benzenesulfonate** is typically achieved through the esterification of propargyl alcohol with benzenesulfonyl chloride. Two primary methods are prevalent, differing in the base and solvent system employed.

Method 1: Using Triethylamine in an Organic Solvent

This protocol is a widely used method that employs triethylamine as a base to neutralize the hydrochloric acid byproduct, in a chlorinated organic solvent.^[2]^[3]

Experimental Protocol:

- To a reaction flask, add 1.0 mole of propargyl alcohol and 500 mL of methylene chloride.
- Under stirring, add triethylamine as a base.
- Cool the reaction mixture to below 15°C using an ice bath.
- Slowly add 2.1 moles of benzenesulfonyl chloride dropwise to the mixture, maintaining the temperature below 15°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.
- Increase the temperature to reflux and maintain for 2 hours.
- Monitor the reaction progress by gas chromatography.
- Upon completion, cool the reaction mixture in an ice bath to allow for stratification.
- Separate the organic layer and concentrate it to obtain the crude product.
- Purify the crude product by recrystallization to yield pure **propargyl benzenesulfonate**.^[2]

Method 2: Using Sodium Hydroxide in an Aqueous System

This alternative method utilizes an inorganic base in an aqueous medium, presenting a "greener" chemistry approach.^[2]

Experimental Protocol:

- In a 500-liter reactor, add 500 kg of benzenesulfonyl chloride, 40 kg of propargyl alcohol, and 150 kg of water.

- Activate the cooling system and control the temperature at 0°C.
- Over a period of 8 hours, add 90 kg of a 32% aqueous sodium hydroxide solution.
- Continue to stir the reaction mixture at 0°C for an additional 2 hours.
- Monitor the completion of the reaction of benzenesulfonyl chloride using gas chromatography.
- Once the reaction is complete, allow the mixture to stand and separate into layers.
- Isolate the product layer for further use or purification.[2]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of **propargyl benzenesulfonate**.

Table 1: Reaction Parameters and Yields

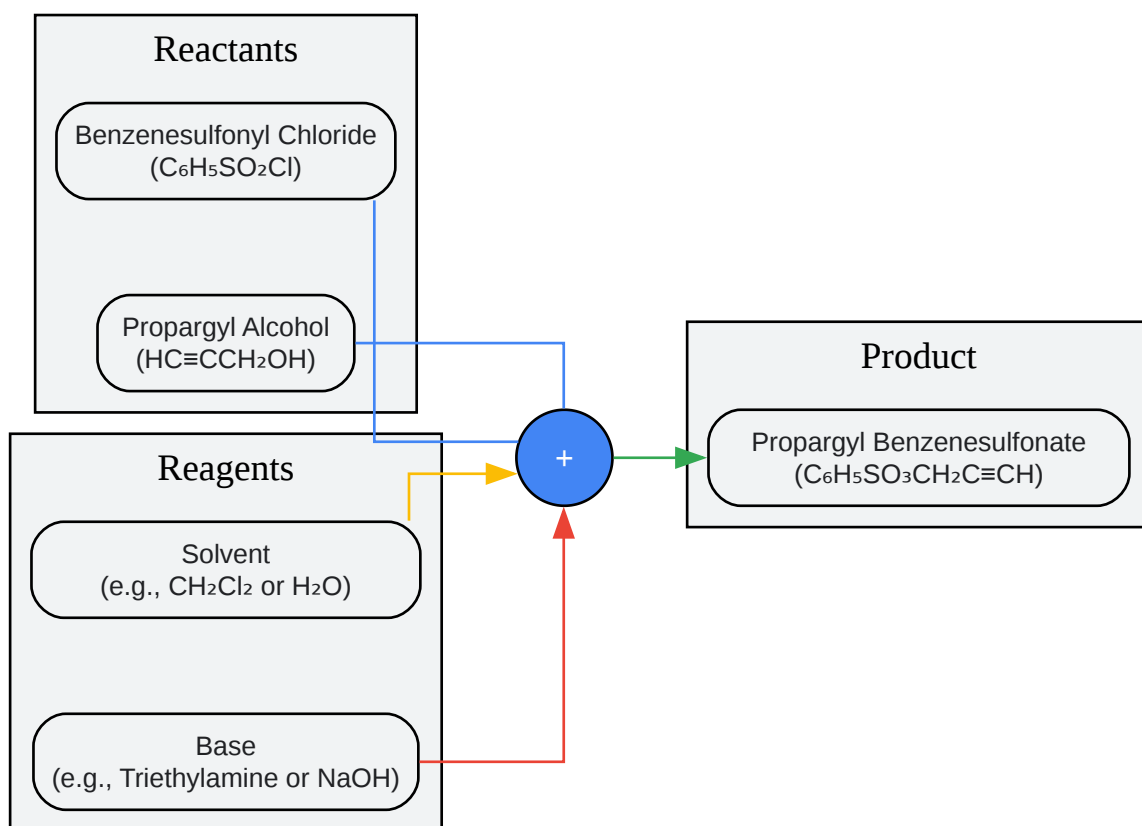
Parameter	Method 1 (Triethylamine/CH ₂ Cl ₂)	Method 2 (Sodium Hydroxide/Water)	Reference(s)
Reactants	Propargyl alcohol, Benzenesulfonyl chloride, Triethylamine	Propargyl alcohol, Benzenesulfonyl chloride, Sodium hydroxide	[2]
Solvent	Methylene Chloride	Water	[2]
Temperature	0°C to Reflux	0°C	[2]
Reaction Time	~3 hours	10 hours	[2]
Yield	95.8%	96%	[2]
Purity	99.93%	Not specified	[2]

Table 2: Physicochemical and Spectroscopic Data

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₈ O ₃ S	[3]
Molecular Weight	196.22 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[3][4]
Boiling Point	140-142 °C at 2 mmHg	[3]
Melting Point	-30 °C	[3]
Density	1.243 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.525	[3]
¹ H NMR (CDCl ₃)	δ 7.9-7.5 (m, 5H, Ar-H), 4.8 (d, 2H, CH ₂), 2.5 (t, 1H, C≡CH)	[5]
¹³ C NMR (CDCl ₃)	δ 134.5, 129.5, 128.5, 128.0 (Ar-C), 78.5 (C≡CH), 75.0 (C≡CH), 55.0 (CH ₂)	[6]
IR (neat)	ν 3290 (≡C-H), 2120 (C≡C), 1360, 1180 (S=O) cm ⁻¹	[7]
Mass Spectrum (EI)	m/z 196 (M ⁺), 141 (M ⁺ - C ₃ H ₃ O), 97, 77 (C ₆ H ₅ ⁺)	[8]

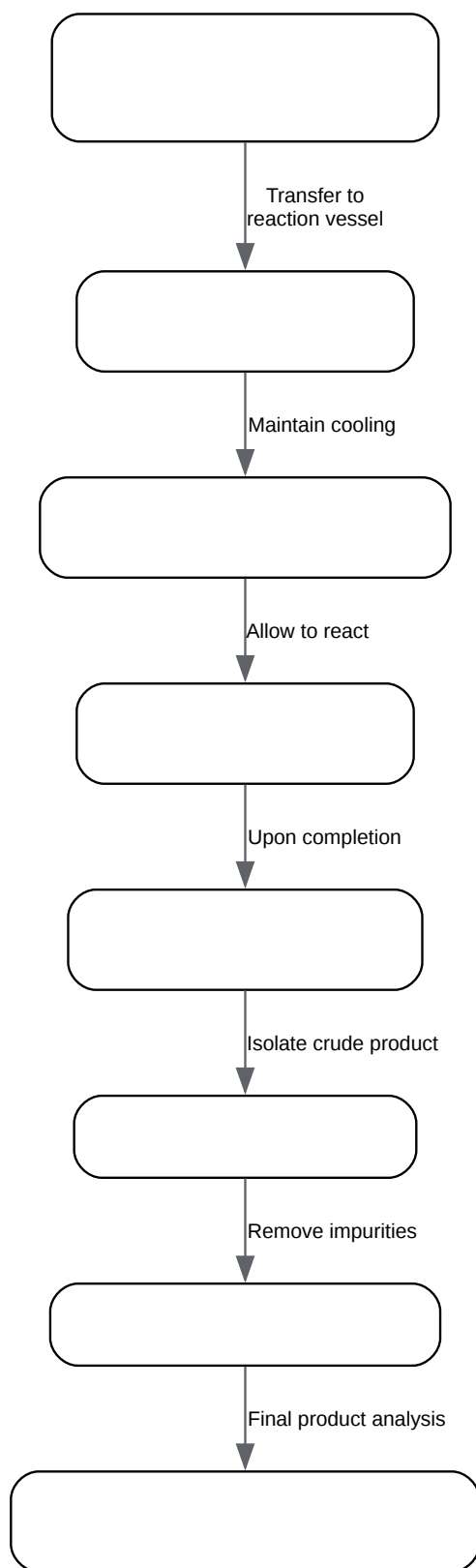
Visualizations

The following diagrams illustrate the chemical transformation and the general laboratory workflow for the synthesis of **propargyl benzenesulfonate**.



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Caption: Reaction scheme for the synthesis of **propargyl benzenesulfonate**.



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Caption: General experimental workflow for **propargyl benzenesulfonate** synthesis.

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